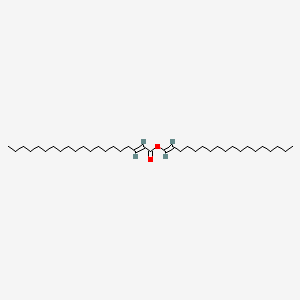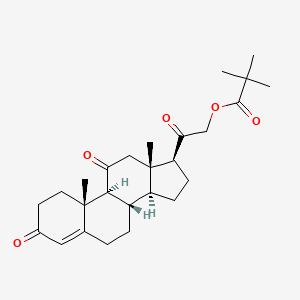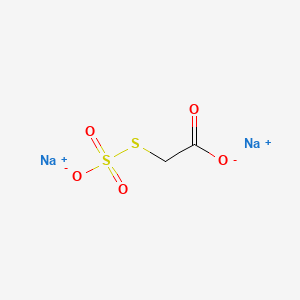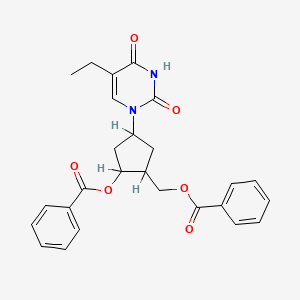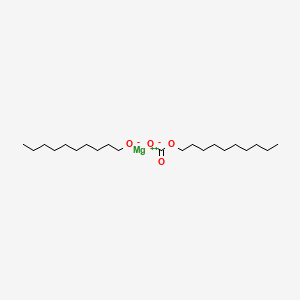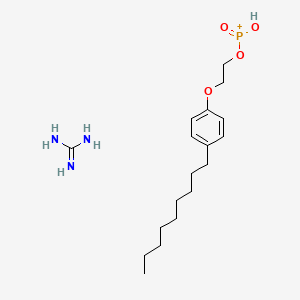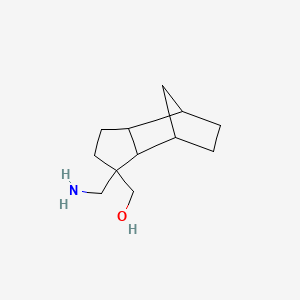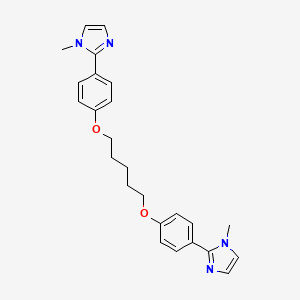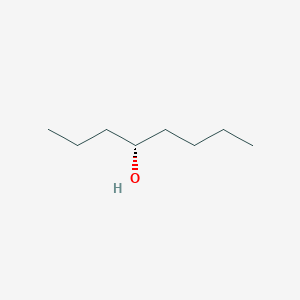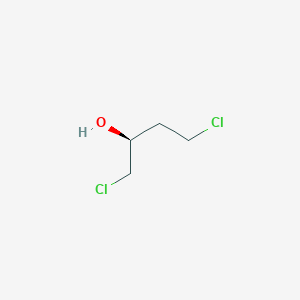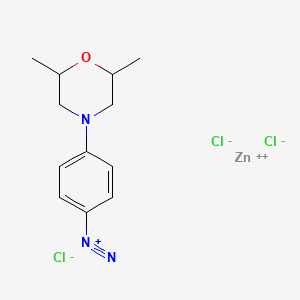
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate is a complex organic compound with the molecular formula C12H16Cl3N3OZn. It is known for its unique structure, which includes a diazonium group attached to a benzene ring, further linked to a morpholine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate typically involves the diazotization of 4-(2,6-dimethylmorpholin-4-yl)aniline. This process requires the reaction of the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. The resulting diazonium compound is then treated with zinc chloride to yield the trichlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the addition of the desired nucleophile.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling component.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: 4-(2,6-Dimethylmorpholin-4-yl)aniline.
Applications De Recherche Scientifique
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium chloride
- 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium tetrafluoroborate
- 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium hexafluorophosphate
Uniqueness
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate is unique due to its trichlorozincate counterion, which can influence its solubility, stability, and reactivity compared to other diazonium salts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
71501-23-0 |
|---|---|
Formule moléculaire |
C12H16Cl3N3OZn |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
zinc;4-(2,6-dimethylmorpholin-4-yl)benzenediazonium;trichloride |
InChI |
InChI=1S/C12H16N3O.3ClH.Zn/c1-9-7-15(8-10(2)16-9)12-5-3-11(14-13)4-6-12;;;;/h3-6,9-10H,7-8H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
RQOVIHNEOPKPDB-UHFFFAOYSA-K |
SMILES canonique |
CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


